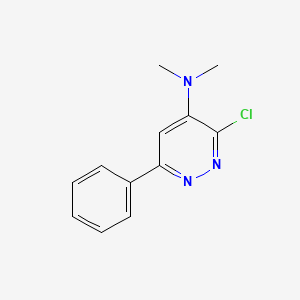![molecular formula C14H16O2 B12906634 3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran CAS No. 89100-09-4](/img/structure/B12906634.png)
3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxybenzyl)-2,4-dimethylfuran is an organic compound characterized by a furan ring substituted with a 4-methoxybenzyl group and two methyl groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-2,4-dimethylfuran typically involves the use of organometallic reagents and protective groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 3-(4-methoxybenzyl)-2,4-dimethylfuran may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-methoxybenzyl)-2,4-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxygenated furans, dihydrofuran derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(4-methoxybenzyl)-2,4-dimethylfuran has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and specialty materials, including polymers and advanced materials.
作用机制
The mechanism of action of 3-(4-methoxybenzyl)-2,4-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-methoxybenzyl alcohol
- 2,4-dimethylfuran
- 4-methoxybenzyl chloride
Uniqueness
3-(4-methoxybenzyl)-2,4-dimethylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
By understanding the synthesis, reactions, applications, and mechanisms of action of 3-(4-methoxybenzyl)-2,4-dimethylfuran, researchers can further explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
89100-09-4 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenyl)methyl]-2,4-dimethylfuran |
InChI |
InChI=1S/C14H16O2/c1-10-9-16-11(2)14(10)8-12-4-6-13(15-3)7-5-12/h4-7,9H,8H2,1-3H3 |
InChI 键 |
PZPODYQAUUUOBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC(=C1CC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)


![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)







![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)

